molecular formula C16H32N2O10 B1507146 (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid CAS No. 97583-52-3

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid

Cat. No.: B1507146
CAS No.: 97583-52-3
M. Wt: 412.43 g/mol
InChI Key: GVMGBQAHSOLAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is an organic compound with the molecular formula C7H15NO3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol typically involves the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane-5-yl methanol. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is often obtained in high purity through advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

97583-52-3

Molecular Formula

C16H32N2O10

Molecular Weight

412.43 g/mol

IUPAC Name

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid

InChI

InChI=1S/2C7H15NO3.C2H2O4/c2*1-6(2)10-4-7(8,3-9)5-11-6;3-1(4)2(5)6/h2*9H,3-5,8H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

GVMGBQAHSOLAIK-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O

Canonical SMILES

CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O

Origin of Product

United States

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